

Application Notes and Protocols for Oraqix® Administration in Deep Periodontal Pockets

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Compound of Interest

Compound Name: Oraqix

Cat. No.: B12781917

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Introduction

Oraqix® is a needle-free, subgingival anesthetic agent indicated for adults requiring localized anesthesia in periodontal pockets during scaling and/or root planing procedures.[1][2] It is a microemulsion that exists as a low-viscosity liquid at room temperature and transforms into an elastic gel at body temperature upon application into the periodontal pocket.[3][4] This thermosetting property allows for easy application and retention at the site of action.[5] The active ingredients are a eutectic mixture of two amide-type local anesthetics: lidocaine (2.5%) and prilocaine (2.5%).[2][6][7] This combination provides rapid onset and adequate duration of anesthesia for periodontal debridement procedures.[5]

Mechanism of Action

Lidocaine and prilocaine, the active components of **Oraqix®**, are amide-type local anesthetics.[3][6] Their primary mechanism of action involves the blockade of sodium ion channels on the neuronal membrane.[2][3] This action inhibits the initiation and conduction of nerve impulses, resulting in localized anesthesia.[2][6][7] By applying **Oraqix®** directly into the periodontal pocket, a high concentration of the anesthetic agents is delivered to the nerve endings in the periodontal tissues, providing effective pain control during instrumentation.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the application and efficacy of **Oraqix®**.

Table 1: Pharmacokinetic and Pharmacodynamic Properties of **Oraqix®**

Parameter	Value	Source
Active Ingredients	Lidocaine 25 mg/g (2.5%), Prilocaine 25 mg/g (2.5%)	[2] [7]
Onset of Anesthesia	Approximately 30 seconds	[5] [6] [7]
Duration of Anesthesia	Approximately 20 minutes (range: 14-31 minutes)	[2] [8]
Maximum Recommended Dose	5 cartridges (8.5 g of gel) per treatment session	[7] [8]
Peak Plasma Concentration (Tmax)	20-40 minutes after application	[9]
Systemic Bioavailability	Estimated at 20-40% for both drugs at the highest recommended dose	[3]

Table 2: Clinical Efficacy of **Oraqix®** in Pain Reduction (Visual Analog Scale - VAS)

Study	Treatment Group	Mean VAS Score (0-100mm)	Median VAS Score	Source
B1 (n=122)	Oraqix®	11.6 (± 12.0)	7	[7]
Placebo		25.4 (± 24.7)	17	
B2 (n=130)	Oraqix®	12.8 (± 17.9)	5	[7]
Placebo		19.2 (± 19.2)	13	
B3 (n=85)	Oraqix®	17.3 (± 19.2)	11	[7]
Placebo		28.5 (± 20.9)	27	

Experimental Protocols

Protocol 1: Standard Administration of Oraqix® for Deep Periodontal Pockets

Objective: To achieve localized anesthesia in deep periodontal pockets prior to scaling and root planing.

Materials:

- **Oraqix®** (lidocaine and prilocaine periodontal gel) 2.5%/2.5% single-use cartridge[10]
- **Oraqix®** Dispenser[11]
- Blunt-tipped applicator (included with cartridge)[11]
- Standard periodontal examination instruments

Procedure:

- Preparation: Ensure **Oraqix®** is in a liquid state. If it has formed a gel, place the cartridge in a refrigerator until it returns to a liquid state. The air bubble inside should move freely when the cartridge is tilted.[8][12]
- Assembly: Assemble the **Oraqix®** Dispenser according to the manufacturer's instructions, attaching the cartridge and a new blunt-tipped applicator.[11] The applicator tip may be bent for easier access to periodontal pockets.[11]
- Initial Application: Apply a thin layer of **Oraqix®** to the gingival margin of the teeth to be treated.[2][8]
- Waiting Period 1: Wait for 30 seconds to allow for initial anesthesia of the gingival cuff.[2][8]
- Subgingival Application: Gently insert the blunt-tipped applicator into the periodontal pocket. Fill the pocket with **Oraqix®** until the gel becomes visible at the gingival margin.[2][8] One cartridge is typically sufficient for one quadrant of the dentition.[7]

- Waiting Period 2: Wait for an additional 30 seconds before commencing the periodontal procedure. A longer waiting time does not enhance the anesthetic effect.[2][8]
- Commence Treatment: Begin scaling and/or root planing. The duration of anesthesia is approximately 20 minutes.[2][5]
- Reapplication (if necessary): If anesthesia begins to diminish during the procedure, **Oraqix®** may be reapplied. The maximum recommended dose for a single treatment session is five cartridges.[8][12]

Protocol 2: Clinical Trial Protocol for Efficacy Evaluation of **Oraqix®** in Deep Pockets

Objective: To evaluate the anesthetic efficacy and safety of **Oraqix®** compared to a placebo gel during scaling and root planing in patients with chronic periodontitis and deep periodontal pockets ($\geq 5\text{mm}$).

Study Design: A multi-center, randomized, double-blind, placebo-controlled, split-mouth or parallel-group study.

Inclusion Criteria:

- Adult patients (18-75 years) diagnosed with chronic periodontitis.
- Presence of at least one quadrant with a minimum of three teeth having probing depths of $\geq 5\text{mm}$.
- Patients requiring scaling and root planing.
- Patients providing written informed consent.

Exclusion Criteria:

- Known hypersensitivity to amide-type local anesthetics or any other component of the product.[10]
- History of congenital or idiopathic methemoglobinemia.[3]

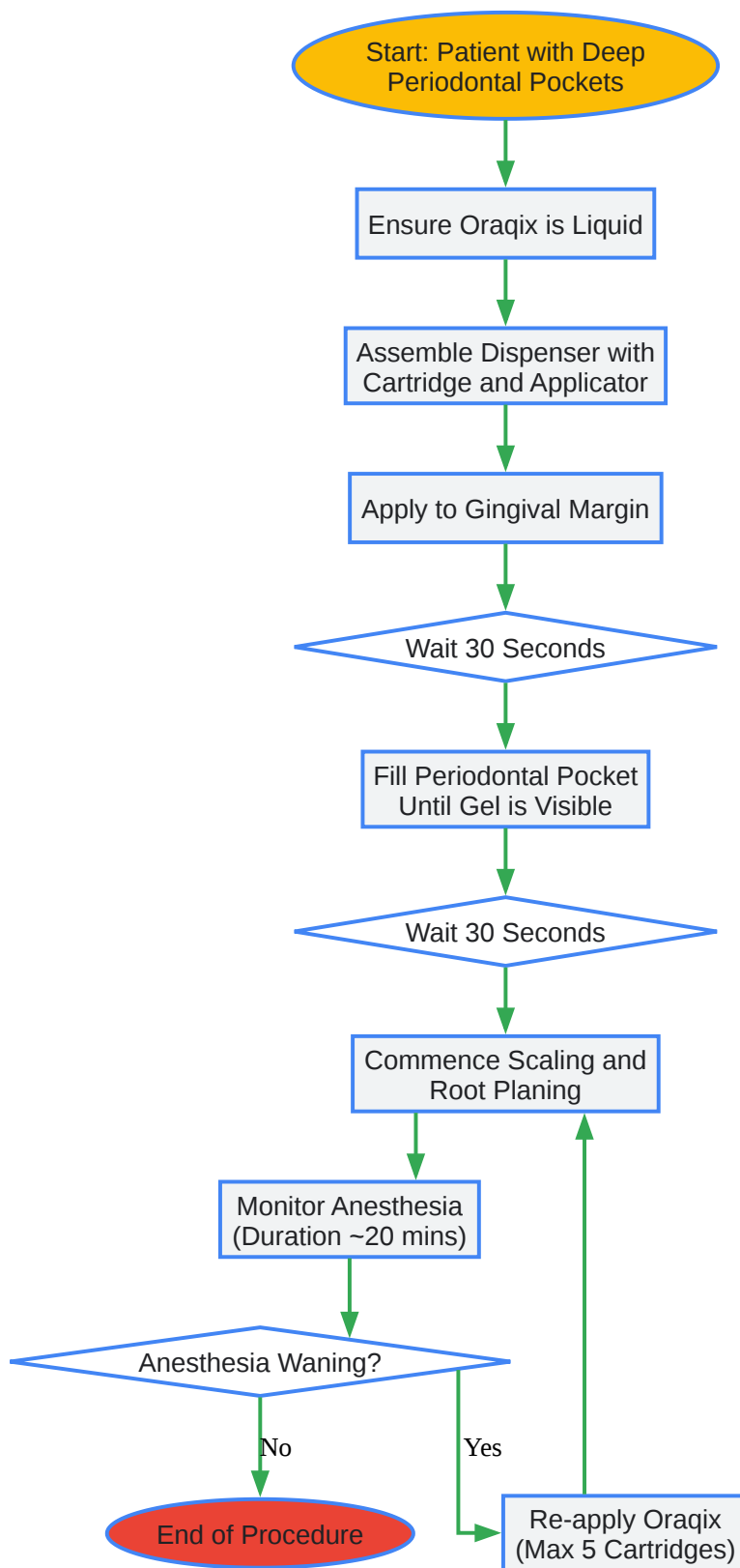
- Severe hepatic disease.[13]
- Pregnancy or lactation.[2]

Methodology:

- **Baseline Assessment:** Conduct a comprehensive periodontal examination, including probing pocket depth (PPD), clinical attachment level (CAL), and bleeding on probing (BOP) for all teeth. Record baseline pain perception using a 100mm Visual Analog Scale (VAS) where 0 is no pain and 100 is the worst pain imaginable.
- **Randomization:** Randomly assign patients (or quadrants in a split-mouth design) to receive either **Oraqix®** or a placebo gel. The placebo should be identical in appearance and consistency to **Oraqix®**.
- **Anesthetic Application:** Administer the assigned gel (**Oraqix®** or placebo) according to the Standard Administration Protocol (Protocol 1).
- **Periodontal Treatment:** Commence scaling and root planing in the designated quadrant(s) immediately following the 30-second waiting period after subgingival application. The procedure should be standardized in terms of time per tooth or quadrant.
- **Efficacy Assessment:**
 - **Primary Endpoint:** Immediately following the procedure, ask the patient to rate their overall pain experience during the treatment using the 100mm VAS.
 - **Secondary Endpoints:**
 - Record the patient's pain perception using a Verbal Rating Scale (VRS) (e.g., no pain, mild, moderate, severe, very severe).
 - Note the number of patients requiring supplemental (rescue) anesthesia.
 - Assess patient and operator satisfaction with the anesthetic procedure using a questionnaire.

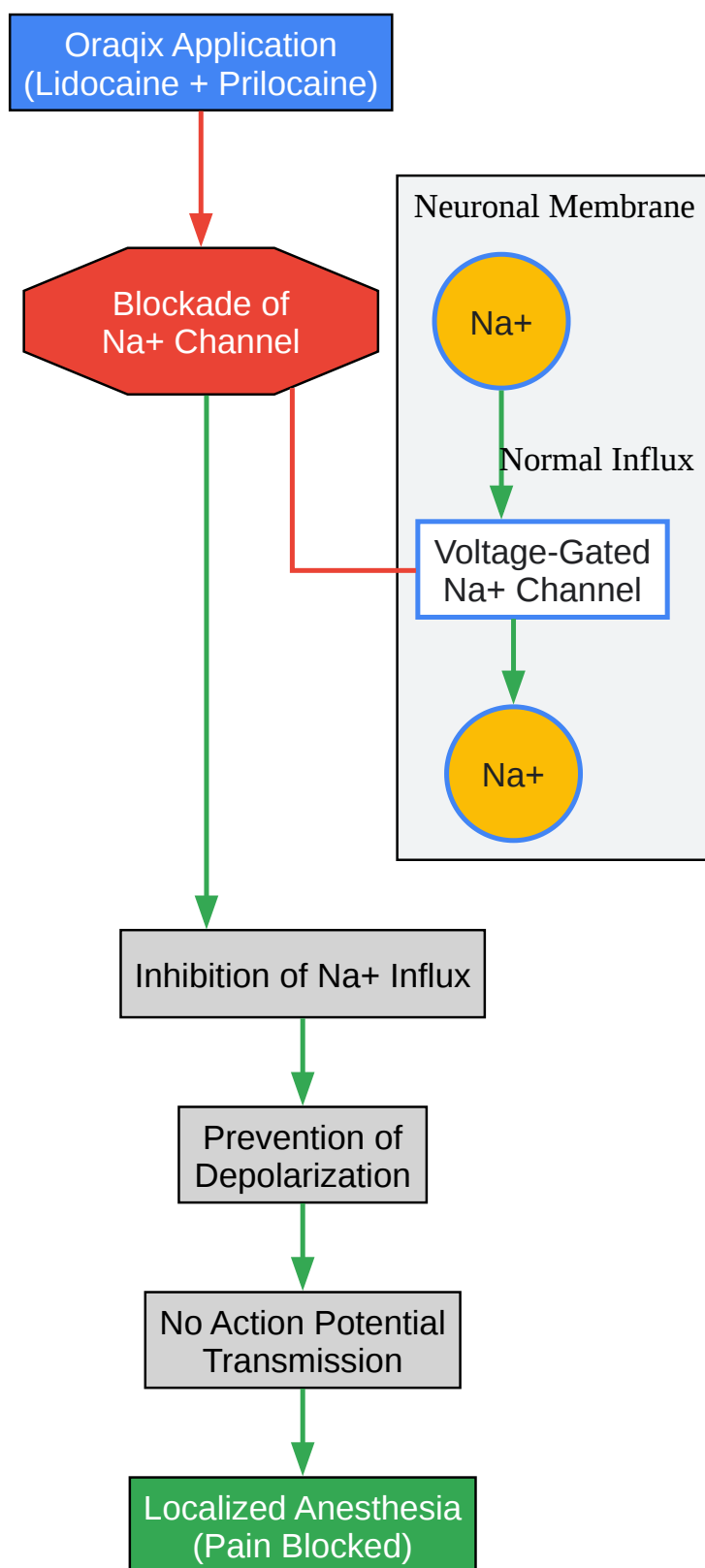
- Safety Assessment: Monitor and record any local or systemic adverse events throughout the study.
- Data Analysis: Compare the mean VAS scores between the **Oraqix®** and placebo groups using appropriate statistical tests (e.g., t-test or Wilcoxon rank-sum test). Analyze secondary endpoints and safety data accordingly.

Visualizations



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Caption: Workflow for **Oraqix®** administration in deep periodontal pockets.



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Caption: Simplified signaling pathway of local anesthetics like **Oraqix®**.

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